

Spectroscopic Profile of 1-Azido-4-nitrobenzene: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-Azido-4-nitrobenzene

Cat. No.: B1266194

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic properties of **1-Azido-4-nitrobenzene**, a versatile intermediate compound in organic synthesis, particularly in the realm of click chemistry and the development of photoaffinity labels.^[1] This document details the nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic data of **1-Azido-4-nitrobenzene**, alongside the experimental protocols for their acquisition.

Spectroscopic Data Summary

The following tables provide a concise summary of the key spectroscopic data for **1-Azido-4-nitrobenzene**.

NMR Spectroscopic Data

Table 1: ¹H and ¹³C NMR Spectroscopic Data for **1-Azido-4-nitrobenzene** in CDCl₃^[2]

Nucleus	Chemical Shift (δ , ppm)
¹ H	8.38 (d, J = 8 Hz, 2H), 8.23 (d, J = 8 Hz, 2H)
¹³ C	148.2, 137.0, 133.2, 128.9, 124.2

Note: The ^1H NMR data indicates two distinct sets of aromatic protons, consistent with a 1,4-disubstituted benzene ring. The specific assignment of the ^{13}C NMR peaks requires further analysis, though the downfield shifts are characteristic of carbons attached to or influenced by the electron-withdrawing nitro and azido groups.

IR Spectroscopic Data

Table 2: Key IR Absorption Bands for **1-Azido-4-nitrobenzene** (KBr Pellet)[2]

Wavenumber (cm ⁻¹)	Functional Group Assignment
3113, 3069	Aromatic C-H stretch
2122	Asymmetric N ₃ stretch (azide)
1605, 1590	Aromatic C=C stretch
1512, 1328	Asymmetric and symmetric NO ₂ stretch (nitro)
1489	Aromatic C=C stretch
1287	Symmetric N ₃ stretch (azide)
1177, 1118	C-N stretch

UV-Vis Spectroscopic Data

At present, specific experimental UV-Vis absorption maxima for **1-Azido-4-nitrobenzene** are not readily available in the reviewed literature. However, nitroaromatic compounds typically exhibit characteristic absorptions in the UV-Vis region.

Experimental Protocols

Detailed methodologies for the synthesis and spectroscopic characterization of **1-Azido-4-nitrobenzene** are provided below.

Synthesis of **1-Azido-4-nitrobenzene**

The synthesis of **1-Azido-4-nitrobenzene** is commonly achieved through the diazotization of 4-nitroaniline followed by a reaction with sodium azide.[1][2]

Materials:

- 4-nitroaniline
- Concentrated Hydrochloric Acid (12 M)
- Deionized Water
- Ethanol
- Sodium Nitrite (NaNO₂)
- Sodium Azide (NaN₃)
- Ice Bath

Procedure:

- In a suitable reaction vessel, 2.1 g (15 mmol) of 4-nitroaniline is slowly added to a mixture of 40 mL of 12 M HCl and 40 mL of water.
- To this suspension, 15 mL of ethanol is added slowly until the solution becomes a clear yellow.
- The solution is then cooled to 0°C in an ice bath.
- A solution of sodium nitrite in water is added dropwise to the cooled solution while maintaining the temperature at 0°C to form the diazonium salt.
- Subsequently, a solution of sodium azide is added portion-wise to the reaction mixture at 0°C.
- The reaction is stirred for a specified time at low temperature.
- The resulting product, **1-Azido-4-nitrobenzene**, can be isolated by filtration and purified by recrystallization.

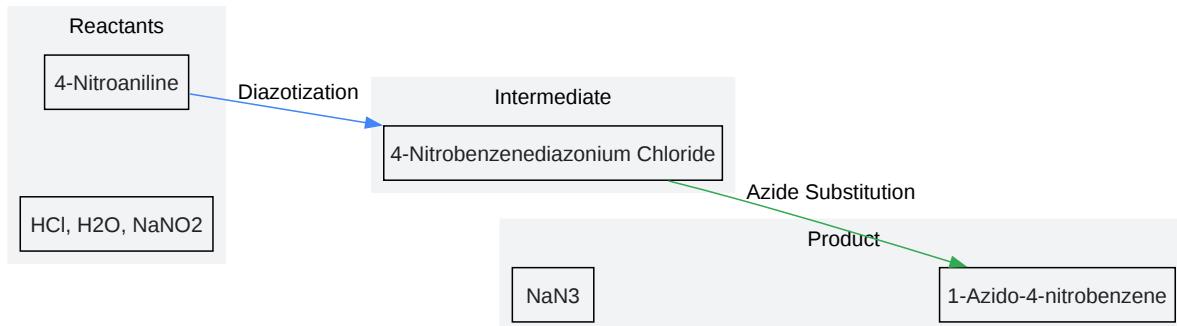
Safety Note: Sodium azide is highly toxic and can form explosive heavy metal azides. Handle with extreme caution in a well-ventilated fume hood and follow all institutional safety protocols.

Spectroscopic Analysis Protocols

¹H and ¹³C NMR Spectroscopy:

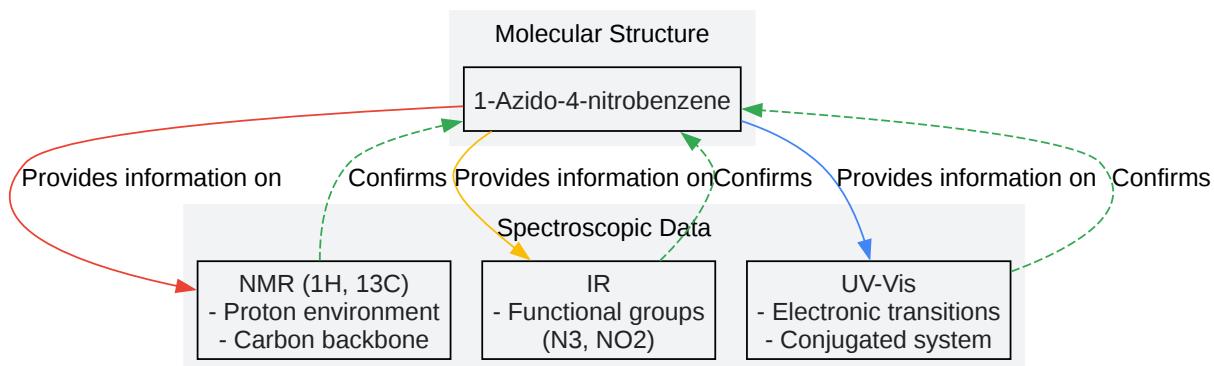
- Instrumentation: A 400 MHz NMR spectrometer.
- Sample Preparation: A small amount of **1-Azido-4-nitrobenzene** is dissolved in deuterated chloroform (CDCl₃).
- Data Acquisition: ¹H and ¹³C{¹H} NMR spectra are recorded at 25°C. Chemical shifts are referenced to the residual solvent peak.[\[2\]](#)

IR Spectroscopy:


- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
- Sample Preparation: A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet.
- Data Acquisition: The IR spectrum is recorded over the range of 4000-400 cm⁻¹.[\[2\]](#)

UV-Vis Spectroscopy:

- Instrumentation: A standard UV-Vis spectrophotometer.
- Sample Preparation: A dilute solution of **1-Azido-4-nitrobenzene** is prepared in a suitable spectroscopic grade solvent (e.g., ethanol or acetonitrile).
- Data Acquisition: The absorbance spectrum is recorded over a wavelength range of approximately 200-800 nm.


Synthesis Workflow

The synthesis of **1-Azido-4-nitrobenzene** can be visualized as a two-step process.

[Click to download full resolution via product page](#)**Synthesis of 1-Azido-4-nitrobenzene.**

Logical Relationship of Spectroscopic Data

The interpretation of the spectroscopic data is logically interconnected, with each technique providing complementary information to confirm the structure of **1-Azido-4-nitrobenzene**.

[Click to download full resolution via product page](#)

Interrelation of Spectroscopic Data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-Azido-4-nitrobenzene | 1516-60-5 | Benchchem [benchchem.com]
- 2. rsc.org [rsc.org]
- To cite this document: BenchChem. [Spectroscopic Profile of 1-Azido-4-nitrobenzene: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1266194#spectroscopic-data-of-1-azido-4-nitrobenzene-nmr-ir-uv-vis>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

